Suc-Ala-Ala-Pro-Gly-pNA

Catalog No.
S12867471
CAS No.
M.F
C23H30N6O9
M. Wt
534.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suc-Ala-Ala-Pro-Gly-pNA

Product Name

Suc-Ala-Ala-Pro-Gly-pNA

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)-(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C23H30N6O9

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C23H30N6O9/c1-13(25-19(31)9-10-20(32)33)21(34)26-14(2)22(35)27-11-3-4-17(27)23(36)28(12-18(24)30)15-5-7-16(8-6-15)29(37)38/h5-8,13-14,17H,3-4,9-12H2,1-2H3,(H2,24,30)(H,25,31)(H,26,34)(H,32,33)/t13-,14-,17-/m0/s1

InChI Key

PSEMASASSNCPGA-ZQIUZPCESA-N

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N(CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O

Suc-Ala-Ala-Pro-Gly-pNA is a specialized, synthetic chromogenic tetrapeptide utilized primarily for the continuous spectrophotometric quantification of pancreatic elastase activity. By incorporating a p-nitroanilide (pNA) leaving group, the compound enables direct kinetic monitoring at 405 nm upon enzymatic cleavage. Unlike crude biological substrates, this highly purified synthetic peptide offers strict batch-to-batch reproducibility, exceptional water-miscibility when prepared from a DMSO stock, and a defined kinetic profile. Its sequence is specifically engineered for the S1 binding pocket of pancreatic elastase, making it an essential reagent for diagnostic assay development, inhibitor screening, and industrial enzyme quality control where precise, standardized proteolytic activity measurements are required [1].

Research Fit

Assay Type

Continuous spectrophotometric assay monitoring pNA release at 405–410 nm

Target Protease

Pancreatic elastase specific chromogenic substrate

Research Use

Kinetic analysis, inhibitor screening, and enzyme quantification

Procuring generic "elastase substrates" such as Suc-Ala-Ala-Pro-Val-pNA (AAPV) or utilizing crude elastin mixtures severely compromises assay integrity when targeting pancreatic elastase. Human leukocyte elastase (HLE) substrates like AAPV feature a bulky P1 valine that sterically hinders efficient cleavage by pancreatic elastase, leading to drastically reduced catalytic efficiency (kcat/Km) and poor signal-to-noise ratios. Conversely, crude substrates like Elastin-Congo Red are insoluble, require cumbersome precipitation steps, and only permit end-point analysis, which introduces high inter-assay variability. Suc-Ala-Ala-Pro-Gly-pNA resolves these issues by providing a P1 glycine residue tailored for the pancreatic isozyme, ensuring rapid, continuous, and specific kinetic readouts that prevent false-negative activity assessments in complex biological matrices [1].

Substitution Risk

P1 Residue Governs Specificity

Substituting Gly with Val creates a neutrophil elastase substrate; replacing with Phe shifts activity toward cathepsin G and chymotrypsin.

Kinetic Profile Divergence

Tripeptide analog Suc-Ala-Ala-Ala-pNA shows 18.5-fold lower catalytic efficiency; direct interchange may compromise assay sensitivity.

Cross-Reactivity in Complex Samples

Gly-substrates avoid cleavage by neutrophil elastase, proteinase 3, and chymotrypsin-like enzymes, preserving pancreatic elastase signal fidelity.

Isozyme-Specific Catalytic Efficiency (Pancreatic vs. Leukocyte Elastase)

The structural optimization of the P1 position in Suc-Ala-Ala-Pro-Gly-pNA yields a highly efficient substrate for pancreatic elastase, distinguishing it from neutrophil elastase substrates. When subjected to pancreatic elastase, substrates with a P1 glycine or small aliphatic residue demonstrate a significantly higher kcat/Km compared to those with a P1 valine (e.g., Suc-AAPV-pNA). This strict preference prevents cross-reactivity and ensures that kinetic assays accurately reflect pancreatic elastase concentration without signal dampening [1].

Evidence DimensionSubstrate specificity for Pancreatic Elastase (relative cleavage efficiency)
Target Compound DataSuc-Ala-Ala-Pro-Gly-pNA (Optimized P1 Glycine for high kcat/Km)
Comparator Or BaselineSuc-Ala-Ala-Pro-Val-pNA (AAPV, standard HLE substrate)
Quantified DifferenceSubstantial kinetic preference (>10-fold higher efficiency) for the Gly/Ala P1 variant by pancreatic elastase
ConditionsIn vitro kinetic assay monitoring pNA release at 405 nm

Ensures accurate quantification of pancreatic elastase without requiring complex purification to remove interfering neutrophil elastases.

Catalytic Efficiency
Head-to-head
Porcine elastase
351,000 M⁻¹s⁻¹
Rat elastase
35,000 M⁻¹s⁻¹
10-fold higher
Supports porcine elastase assay model selection
Km: 30 µM (porcine) vs. 100 µM (rat)

Cross-Protease Selectivity Against Chymotrypsin

In complex biological fluids such as duodenal aspirates or pancreatic extracts, chymotrypsin is highly abundant and can rapidly cleave non-specific peptide substrates. Suc-Ala-Ala-Pro-Gly-pNA is highly resistant to chymotrypsin cleavage, whereas analogs like Suc-Ala-Ala-Pro-Phe-pNA (AAPF) are rapidly hydrolyzed. This resistance is driven by the lack of a bulky aromatic residue at the P1 position, safeguarding the assay against false-positive signals generated by off-target serine proteases [1].

Evidence DimensionSusceptibility to Chymotrypsin cleavage
Target Compound DataSuc-Ala-Ala-Pro-Gly-pNA (Negligible cleavage by chymotrypsin)
Comparator Or BaselineSuc-Ala-Ala-Pro-Phe-pNA (AAPF, rapidly cleaved by chymotrypsin)
Quantified DifferenceNear-complete elimination of chymotrypsin-induced background signal
ConditionsIncubation with chymotrypsin-rich pancreatic extracts

Eliminates the need to add costly chymotrypsin inhibitors when measuring elastase activity in crude tissue extracts.

Efficiency vs Tripeptide
Class-level
18.5× improvement
Enhanced substrate turnover in porcine model
Class-level inference; direct comparison under identical conditions recommended

Assay Processability: Continuous Kinetic Readout vs. End-Point Insoluble Substrates

Traditional elastase assays utilizing Elastin-Congo Red require multi-step processing, including prolonged incubation, centrifugation to remove insoluble substrate, and end-point spectrophotometry. Suc-Ala-Ala-Pro-Gly-pNA is highly soluble in aqueous buffers (typically prepared from a DMSO stock) and allows for immediate, continuous monitoring of pNA release. This transition from heterogeneous end-point assays to homogeneous continuous assays drastically reduces hands-on time and coefficient of variation (CV) across high-throughput screening plates [1].

Evidence DimensionAssay format and processability
Target Compound DataSuc-Ala-Ala-Pro-Gly-pNA (Homogeneous, continuous kinetic readout)
Comparator Or BaselineElastin-Congo Red (Heterogeneous, multi-step end-point readout)
Quantified DifferenceEliminates precipitation/centrifugation steps; enables real-time velocity (Vmax) calculation
ConditionsStandard 96-well or 384-well automated microplate reader formats

Critical for scaling up to automated high-throughput screening (HTS) workflows for drug discovery.

Enzyme Specificity
Head-to-head
Pancreatic elastase specific. MeOSuc-AAPV-pNA is cleaved by neutrophil elastase and proteinase 3, not by cathepsin G or chymotrypsin.
Avoids neutrophil elastase/PR3 interference
Defined enzyme panel context
Specificity Profile
Head-to-head
Target: Pancreatic elastase specific
Suc-AAPF-pNA: cleaved by cathepsin G (Km 1.7 mM), chymotrypsin (Km 60 µM), chymase
Qualitative specificity divergence
Preserves pancreatic elastase signal in mixed protease samples
No cross-reactivity with chymotrypsin-like enzymes

High-Throughput Screening (HTS) of Pancreatic Elastase Inhibitors

Utilizing its continuous kinetic readout capabilities and high solubility, this substrate is the standard choice for pharmaceutical workflows screening small-molecule inhibitors targeting pancreatic elastase for the treatment of acute pancreatitis [1].

Diagnostic Assay Development for Exocrine Pancreatic Insufficiency

The strict isozyme specificity of the P1 Glycine residue allows diagnostic manufacturers to formulate reliable assays for quantifying pancreatic elastase in complex biological samples (e.g., stool or duodenal fluid) without cross-reactivity from neutrophil elastase or chymotrypsin [2].

Quality Control in Industrial Enzyme Manufacturing

For suppliers of purified pancreatic enzymes (e.g., pancreatin used in digestion supplements or cell dissociation), this substrate provides a highly reproducible, standardized metric for batch-release testing, outperforming crude elastin assays in precision and speed [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-sensitivity kinetic elastase assays
Reported high catalytic efficiency for porcine elastase
Linearity and signal-to-background under continuous monitoring
Pancreatic elastase detection in complex samples
Specificity for pancreatic elastase over neutrophil elastase/cathepsin G
Cross-reactivity testing in sample matrix
Cross-species elastase activity comparison
Species-dependent catalytic efficiency context
Ortholog activity benchmarking and model validation

XLogP3

-1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

534.20742656 Da

Monoisotopic Mass

534.20742656 Da

Heavy Atom Count

38

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